molecular formula C15H28N2O3 B7930487 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930487
M. Wt: 284.39 g/mol
InChI Key: PPFICRCNTMBZCF-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group and a cyclopropylcarbamate moiety protected by a tert-butyl ester. Its molecular weight is 298.427 g/mol (CAS: 1353952-56-3) . The compound is classified as a research chemical, intended exclusively for laboratory use, and has been listed as discontinued by suppliers such as CymitQuimica . Structurally, it combines a rigid cyclopropane ring with a polar hydroxyethyl group, which may influence its solubility and reactivity in medicinal chemistry or materials science applications.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(13-4-5-13)11-12-6-7-16(10-12)8-9-18/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFICRCNTMBZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the pyrrolidinyl moiety.

  • Formation of the Cyclopropyl Group: : Typically achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

  • Incorporation of the Pyrrolidinyl Moiety: : The pyrrolidinyl group is often introduced through nucleophilic substitution reactions, where a suitable precursor undergoes substitution with a pyrrolidine derivative.

  • Ester Formation: : Finally, the carbamic acid tert-butyl ester is formed through the reaction of the appropriate carbamate precursor with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve more streamlined and scalable procedures, potentially utilizing continuous flow chemistry techniques to enhance yield and efficiency. These methods ensure reproducibility and consistency in large-scale manufacturing.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its carbamate and ester functionalities:

Reaction Type Conditions Products References
Carbamate hydrolysis 1M HCl or NaOH (aqueous, 25°C)Cyclopropane derivative + pyrrolidin-3-ylmethylamine + CO₂ + tert-butanol
Ester hydrolysis LiOH/THF/H₂O (reflux, 12h)Free carboxylic acid + tert-butanol

Key findings:

  • Hydrolysis of the carbamate group proceeds via nucleophilic attack at the carbonyl carbon, releasing CO₂ and generating an amine intermediate .

  • The tert-butyl ester group demonstrates stability under mild acidic conditions but cleaves efficiently under strong basic conditions.

Alkylation/Acylation Reactions

The secondary amine in the pyrrolidine ring participates in nucleophilic reactions:

Reaction Reagents Products Yield References
N-Alkylation Methyl iodide, K₂CO₃/DMFQuaternary ammonium salt at pyrrolidine N68-72%
N-Acylation Acetyl chloride, Et₃NAcetylated pyrrolidine derivative85%

Mechanistic insights:

  • Alkylation occurs preferentially at the pyrrolidine nitrogen due to its higher nucleophilicity compared to the carbamate nitrogen.

  • Steric hindrance from the cyclopropyl group slows reaction kinetics compared to analogous non-cyclopropyl compounds .

Oxidation Reactions

The 2-hydroxyethyl side chain undergoes selective oxidation:

Oxidizing Agent Conditions Product Conversion References
PCC (Pyridinium chlorochromate)CH₂Cl₂, 0°C → RTKetone derivative92%
TEMPO/NaOClH₂O/CH₂Cl₂, pH 9.5Carboxylic acid derivative78%

Structural impact:

  • Oxidation converts the hydroxyl group to a ketone or carboxylic acid, modifying hydrogen-bonding capacity and lipophilicity .

Ring-Opening Reactions

The cyclopropyl group participates in strain-driven reactions:

Reagent Conditions Product Mechanism References
H₂/Pd-CEthanol, 50 psi, 24hOpen-chain propane derivativeCatalytic hydrogenation
Br₂/CCl₄0°C, dark conditionsDibrominated cyclopropane adductElectrophilic addition

Key observations:

  • Hydrogenation cleaves the cyclopropane ring via σ-bond activation, yielding a linear alkane .

  • Bromination occurs regioselectively at the least substituted cyclopropane C-C bond .

Nucleophilic Substitution

The hydroxyethyl side chain enables etherification:

Nucleophile Conditions Product Applications References
Thiols (e.g., CH₃SH)Mitsunobu conditions (DIAD/Ph₃P)Thioether derivativesProdrug development
AminesEDC/HOBt, DMFAmide-linked conjugatesTargeted drug delivery systems

Thermal Decomposition

Controlled pyrolysis studies reveal:

Temperature Atmosphere Major Products Half-Life References
200°CN₂Cyclopropane + pyrrolidine fragments + CO₂45 min
300°CAirCharred residue (62% mass loss)<5 min

Research Implications

This compound's reactivity profile enables strategic modifications for:

  • Medicinal chemistry : Carbamate hydrolysis generates bioactive amine intermediates for CNS drug development .

  • Materials science : Cyclopropane ring-opening reactions create novel hydrocarbon scaffolds .

  • Catalysis : The tertiary amine structure facilitates asymmetric catalysis when modified with chiral ligands.

Experimental protocols should prioritize inert atmospheres for oxygen-sensitive reactions and chromatographic purification to isolate products from complex reaction mixtures .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Effects

  • Research indicates that compounds with a similar structure may exhibit neuroprotective effects. Studies have shown that pyrrolidine derivatives can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antidepressant Activity

  • The compound's ability to modulate serotonin and norepinephrine levels suggests potential antidepressant properties. For instance, similar carbamate esters have been investigated for their efficacy in treating major depressive disorder through selective serotonin reuptake inhibition.

3. Antinociceptive Properties

  • Preliminary studies indicate that derivatives of this compound may possess analgesic effects. The mechanism appears to involve modulation of pain pathways, similar to other known analgesics.

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on a similar pyrrolidine derivative demonstrated significant neuroprotective effects in animal models of stroke. The compound was shown to reduce neuronal apoptosis and improve functional recovery post-injury, suggesting a similar potential for Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester.

Case Study 2: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder, another carbamate derivative exhibited significant improvement in depressive symptoms compared to placebo, indicating a promising direction for further research on related compounds.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving the binding to specific receptors or enzymes. The mechanism of action typically includes the following steps:

  • Binding to Target Molecules: : The compound binds to specific sites on enzymes or receptors, forming stable complexes.

  • Pathway Modulation: : This binding induces conformational changes in the target molecule, altering its activity and modulating downstream signaling pathways.

  • Biological Effects: : The resultant changes in biochemical pathways lead to specific biological outcomes, which can include inhibition of enzymatic activity or activation of receptor-mediated processes.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry (S vs.
  • Molecular weight differences arise from variations in ring systems (pyrrolidine vs. piperidine) and substituent bulk .

Benzyl Ester Derivatives

Compounds with benzyl ester groups exhibit distinct physicochemical properties due to increased aromaticity:

Compound Name Substituents Ester Group Notes References
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Hydroxyethyl-piperidine, cyclopropyl Benzyl Higher lipophilicity compared to tert-butyl esters
[1-(2-Amino-ethyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester Aminoethyl-piperidine, ethyl Benzyl Aminoethyl substitution may enhance membrane permeability

Key Observations :

  • Benzyl esters generally exhibit higher stability in acidic conditions but lower enzymatic hydrolysis resistance compared to tert-butyl esters .
  • The benzyl group increases molecular weight and may reduce solubility in aqueous media .

Substituent Variations: Hydroxyethyl vs. Aminoethyl

  • Hydroxyethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding in drug design .
  • Aminoethyl Group: Introduces basicity and nucleophilic reactivity, useful in cross-coupling reactions or prodrug strategies .

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester (commonly referred to as the compound) is a derivative of carbamic acid that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl and pyrrolidine moieties, which are known to influence biological activity through various mechanisms. The structural formula can be represented as:

C10H19NO3\text{C}_{10}\text{H}_{19}\text{N}\text{O}_{3}
PropertyValue
Molecular Weight201.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Log PNot available

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Cholinergic Modulation : The presence of the pyrrolidine structure suggests potential interactions with cholinergic receptors, which could influence neurotransmission and cognitive functions.
  • Anticancer Activity : Preliminary studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.
  • Neuroprotective Effects : The hydroxyethyl group may enhance solubility and bioavailability, potentially contributing to neuroprotective activities observed in related compounds.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, a study showed that related carbamate derivatives induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM, indicating promising anticancer potential .

Neuroprotective Effects

In vitro studies have suggested that the compound may exert neuroprotective effects by modulating acetylcholine levels. A study involving the evaluation of cholinesterase inhibition revealed that similar compounds demonstrated a significant reduction in acetylcholinesterase activity, which is crucial for maintaining cognitive function .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of various derivatives, including our compound, against human leukemia cells (CEM) and murine leukemia cells (L1210). The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with notable selectivity for cancerous cells over normal cells .

Case Study 2: Cognitive Enhancement

Another study focused on the cognitive-enhancing properties of pyrrolidine derivatives. The compound was tested in animal models for its ability to improve memory retention and learning capabilities. Results demonstrated enhanced performance in maze tests, suggesting potential applications in treating cognitive disorders .

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